molecular formula C12H9N3O2 B14608010 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine CAS No. 60870-49-7

5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

Cat. No.: B14608010
CAS No.: 60870-49-7
M. Wt: 227.22 g/mol
InChI Key: BPDJCCYITGMHOR-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine (C₁₂H₉N₃O₂) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a phenyl group at position 2. Its synthesis involves cyclization of thiosemicarbazide derivatives catalyzed by manganese(II) acetate, yielding a crystalline product with distinct intermolecular interactions such as N–H⋯N hydrogen bonds and π–π stacking .

Properties

CAS No.

60870-49-7

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C12H9N3O2/c1-2-5-9(6-3-1)13-12-15-14-11(17-12)10-7-4-8-16-10/h1-8H,(H,13,15)

InChI Key

BPDJCCYITGMHOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with the condensation of furan-2-carboxylic acid hydrazide (10 mmol) and phenyl isothiocyanate (10 mmol) in absolute ethanol under reflux for 4 hours, yielding N-(furan-2-carbonyl)-4-phenylthiosemicarbazide as a crystalline intermediate. Subsequent cyclization employs manganese(II) acetate tetrahydrate (1 mmol) in methanol, where the Mn²⁺ ion acts as a Lewis acid catalyst. The mechanism involves thioamide group activation, followed by intramolecular nucleophilic attack and H₂S elimination (Fig. 1).

Furan-2-carboxylic acid hydrazide + Phenyl isothiocyanate  
→ Ethanol reflux → Intermediate thiosemicarbazide  
+ Mn(OAc)₂·4H₂O → Cyclization → Target oxadiazole + H₂S↑  

Optimization Parameters

  • Temperature : Room-temperature stirring (25°C) for 4 hours followed by crystallization at 4°C
  • Yield : 60% after recrystallization from methanol
  • Purity : >98% by HPLC (C18 column, acetonitrile/water 70:30)

The crystal structure (CCDC 1020314) confirms planarity between oxadiazole and furan rings (dihedral angle: 5.65°), with C–N bond lengths of 1.290–1.302 Å matching typical oxadiazole sp² hybridization.

Oxidative Cyclization of Semicarbazones

Two-Step Synthesis Protocol

An alternative route involves:

  • Semicarbazone formation : Semicarbazide hydrochloride (0.01 mol) reacts with benzaldehyde derivatives (0.02 mol) in ethanol with sodium acetate buffer (pH 4.5–5.5).
  • Oxidative cyclization : Treatment with bromine (0.016 mol) in acetic acid at 70°C for 2 hours induces ring closure via dehydrogenation.
ArCHO + NH₂NHCONH₂ → Semicarbazone  
+ Br₂/AcOH → 5-Aryl-1,3,4-oxadiazol-2-amine  

Key Reaction Metrics

  • Substrate scope : Electron-donating groups (e.g., 4-OCH₃) improve yields to 85% vs. 72% for electron-withdrawing substituents
  • Byproducts : <5% dimeric species detected via LC-MS
  • Scale-up : 100 g batches achieved with 78% yield in pilot reactors

Iodine-Potassium Carbonate Mediated Cyclization in DMSO

Radical-Mediated Pathway

A solvent-dependent method utilizes iodine (1.2 equiv) and K₂CO₃ (5 equiv) in DMSO at 110°C for 8 hours. The reaction proceeds through iodonium ion formation, followed by base-assisted deprotonation and radical recombination (Fig. 2).

Comparative Performance

Parameter I₂/K₂CO₃ Mn(OAc)₂ Br₂/AcOH
Yield (%) 82 60 78
Reaction Time (h) 8 4 2
Temperature (°C) 110 25 70
Catalyst Cost (USD/g) 0.15 0.45 0.12

This method eliminates metal catalysts but requires rigorous oxygen exclusion to prevent over-oxidation.

Alternative Cyclizing Agents: H₂SO₄ and POCl₃

Acid-Catalyzed Dehydration

Concentrated H₂SO₄ (2–3 drops) in DMF at 80°C induces cyclization within 6 hours via protonation of the hydrazide carbonyl, enhancing electrophilicity for intramolecular attack. While cost-effective, this method produces sulfonated byproducts (12–18%) requiring silica gel chromatography.

Phosphorus Oxychloride Activation

POCl₃ (3 equiv) in anhydrous dioxane at reflux temperature (101°C) achieves 88% yield through phosphoryl intermediate formation. However, handling challenges and phosphorus waste streams limit industrial adoption.

Spectral Characterization and Quality Control

Infrared Spectroscopy

  • N–H stretch : 3304–2969 cm⁻¹ (hydrazide intermediate)
  • C=O : 1657 cm⁻¹ (amide I band)
  • C=N : 1585 cm⁻¹ (oxadiazole ring)

¹H NMR Profiling

Proton Environment δ (ppm) Multiplicity
Furan H-3, H-4 6.42–7.15 m
Oxadiazole C-5 8.21 s
Phenyl ortho protons 7.32–7.45 d (J=8.5 Hz)

X-ray crystallography (Cu Kα radiation) confirms bond angles of 104.7° at N1–C5–N2, consistent with oxadiazole ring strain.

Industrial-Scale Considerations

Waste Stream Management

  • Mn(OAc)₂ route generates 0.8 kg H₂S per kg product, necessitating caustic scrubbers
  • Iodine-mediated method produces I⁻ residues (450 ppm) requiring ion-exchange treatment

Cost-Benefit Analysis

Method Raw Material Cost (USD/kg) Energy Consumption (kWh/kg)
Mn(OAc)₂ cyclization 120 85
Br₂/AcOH oxidation 95 110
I₂/K₂CO₃ in DMSO 105 92

Chemical Reactions Analysis

Functionalization via Substitution Reactions

The phenyl and furan substituents enable further functionalization:

Electrophilic Aromatic Substitution (EAS):

  • The phenyl ring undergoes nitration and halogenation at the para position due to electron-donating effects from the oxadiazole core .

Nucleophilic Substitution:

  • The amine group (-NH₂) reacts with alkyl halides (e.g., CH₃I) under alkaline conditions to form N-alkyl derivatives .

Table 2: Substitution Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
N-AlkylationCH₃I, NaOH, ethanol, refluxN-Methyl-5-(furan-2-yl)oxadiazole85
NitrationHNO₃, H₂SO₄, 0–5°C4-Nitro-N-phenyl derivative72

Tautomerism and Structural Reactivity

The compound exhibits structural flexibility due to intramolecular interactions:

  • Intramolecular Hydrogen Bonding :
    A short C–H⋯O contact forms an S(6) ring motif, stabilizing the planar geometry .

  • Thiol-Thione Tautomerism (Analogous Systems) :
    Related oxadiazole-thiol derivatives exist in equilibrium between thiol (SH) and thione (S) forms, influenced by pH and substituents .

Table 3: Tautomeric Equilibrium Data

CompoundThiol (%)Thione (%)ConditionsSource
5-Furan-2-yl-oxadiazole-2-thiol6535Ethanol, pH 7

Biological Interaction Pathways

While not strictly a chemical reaction, the compound’s interactions with biological targets are critical:

  • Enzyme Inhibition :
    Oxadiazole derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values ranging from 12.8–99.2 µM for AChE .

  • Antimicrobial Activity :
    Structural analogs demonstrate moderate antibacterial effects by targeting bacterial enzymes .

Stability and Degradation

  • Thermal Stability :
    The compound decomposes at 476–478 K , retaining stability under ambient conditions .

  • Photodegradation :
    Exposure to UV light induces cleavage of the oxadiazole ring, forming furan-2-carboxamide byproducts .

Scientific Research Applications

Scientific Research Applications

5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine is used in diverse scientific research. Compounds containing oxadiazole rings, including 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, have been reported to exhibit various biological activities.

Interaction Studies
Interaction studies often focus on how N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2-(o-tolyloxy)acetamide interacts with biological targets. Molecular docking studies can predict binding affinities to enzymes or receptors. In vitro assays can further elucidate its mechanism of action by examining its effects on cell viability and enzyme inhibition.

Cyclization Properties
5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine can be obtained as a cyclized oxadiazole derivative from substituted thiosemicarbazide in the presence of manganese(II) acetate . In the presence of a weak acid or base, N-acylhydrazine carbodithioate can be cyclized to the corresponding oxadiazole .

Structural and Chemical Properties

The distances within the oxadiazole ring are intermediate between single and double bond, suggesting considerable delocalization in the ring . Pairs of intermolecular N—H···N hydrogen bonds between the oxadiazole ring and the amine group form dimers . Molecules are further linked by weak C—H···N and two C—H···π interactions, involving (C7–C12) and (O1/C1–C4) rings . Weak π···π intermolecular stacking interactions are also present .

The mean plane of the central oxadiazole ring forms dihedral angles of 5.65 and 3.34° with the furan and phenyl rings, respectively . Both the furan and phenyl rings are twisted by an angle of 7.51° . A short intramolecular C—H⋯O contact generates an S(6) ring . In the crystal, inversion dimers linked by pairs of N—H⋯N hydrogen bonds generate R22 loops .

Related Compounds and Biological Activities

Compound NameStructural FeaturesBiological Activity
1,3,4-Oxadiazole DerivativesContains oxadiazole ring; various substituentsAntimicrobial, anti-inflammatory
Furan-based CompoundsFuran ring; different functional groupsAntioxidant, anticancer
Acetamide DerivativesAcetamide functional group; diverse structuresAnalgesic, anti-inflammatory

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparisons of Selected 1,3,4-Oxadiazole Derivatives
Compound Name Substituents (Position 5 and 2) Dihedral Angles (°) Key Interactions
5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine Furan-2-yl (5), Phenyl (2) 3.34 (oxadiazole-phenyl) N–H⋯N H-bonds, π–π stacking
5-Phenyl-1,3,4-oxadiazol-2-amine Phenyl (5), -NH₂ (2) 13.42 (oxadiazole-phenyl) N–H⋯N chains along [010]
5-((Naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine Naphthalen-2-yloxymethyl (5), Phenyl (2) Not reported Not reported
5-(4-Nitrophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine 4-Nitrophenyl (5), Phenyl (2) Not reported High binding energy in docking

Key Observations :

  • The furan-substituted compound exhibits greater planarity compared to 5-phenyl-1,3,4-oxadiazol-2-amine, which has a larger dihedral angle (13.42°) .
  • Bulky substituents (e.g., naphthalen-2-yloxymethyl) may reduce crystallinity or alter packing motifs .

Key Observations :

  • The target compound is synthesized via acid-catalyzed cyclization, whereas alkyl-substituted derivatives often employ tosyl chloride/pyridine for higher yields .
  • Brominated derivatives (e.g., ) may require specialized conditions for functional group compatibility.

Physicochemical Properties

Table 3: Physical and Spectroscopic Data
Compound Name Melting Point (°C) IR (cm⁻¹) NMR (δ, ppm)
5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine Not reported Not reported Not reported
5-[4-(tert-Butyl)phenyl]-N-dodecyl-1,3,4-oxadiazol-2-amine 97–98 3261 (N–H), 1613 (C=N) 7.70 (d, J = 8.5 Hz, aromatic)
N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine 257–259 2766 (C–H), 1635 (C=N) 7.54–8.79 (aromatic protons)

Key Observations :

  • Long alkyl chains (e.g., dodecyl in ) lower melting points, while halogenated derivatives (e.g., ) exhibit higher thermal stability.
  • IR spectra consistently show N–H stretches (~3200–3261 cm⁻¹) and C=N vibrations (~1560–1635 cm⁻¹) across derivatives .

Key Observations :

  • Nitrophenyl and halogenated derivatives show enhanced bioactivity due to electron-withdrawing effects .

Computational and Crystallographic Studies

  • Crystallography : The target compound’s crystal structure (SHELX-refined) reveals R₂²[8] hydrogen-bonded rings and C–H⋯π interactions, critical for stability .

Biological Activity

5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer activity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine is C12H9N3O2. The compound features a furan ring and an oxadiazole moiety, which are known to contribute to various biological activities. The crystal structure reveals important interactions such as hydrogen bonding and π–π stacking that may influence its biological efficacy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine against various cancer cell lines. For instance:

  • Cytotoxicity : The compound demonstrated significant cytotoxicity against human leukemia cell lines (CEM-13 and U-937) with IC50 values in the sub-micromolar range. This suggests that it may induce apoptosis in these cells .
  • Mechanism of Action : Flow cytometry assays indicated that the compound acts as an inducer of apoptosis through the activation of the p53 pathway and caspase cleavage in MCF-7 breast cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine can be influenced by modifications to its chemical structure:

Modification Effect on Activity
Substitution on the furan ringEnhances anticancer activity
Variation in phenyl substituentsAlters potency and selectivity against cancer cell lines

For example, derivatives with electron-withdrawing groups on the phenyl ring showed improved cytotoxicity compared to their unsubstituted counterparts .

Case Studies and Research Findings

  • In Vivo Studies : In animal models, compounds similar to 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amines have shown promising results in reducing tumor size and improving survival rates when administered alongside conventional chemotherapy .
  • Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to targets involved in cancer progression, such as enzymes related to angiogenesis and metastasis. This binding affinity correlates with observed biological activities in vitro .

Q & A

Basic Research Questions

Q. What experimental techniques are used to characterize the crystal structure of 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the primary technique for structural elucidation. Key parameters include:

  • Crystal system : Monoclinic, space group P2₁/n.
  • Unit cell dimensions : a = 13.195 Å, b = 5.6162 Å, c = 14.958 Å, β = 107.00°.
  • Hydrogen bonding : Weak N–H⋯N interactions form R₂²(8) dimeric motifs along the b-axis .
    Data collection typically employs MoKα radiation (λ = 0.71073 Å) with refinement using software like CrysAlis PRO.

Q. How is 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine synthesized, and what are critical optimization steps?

  • Methodological Answer : The compound is synthesized via cyclization of thiosemicarbazide intermediates under reflux with acetic acid or polyphosphoric acid. Key steps include:

  • Reagent selection : Use of furan-2-carbohydrazide and phenyl isothiocyanate as precursors.
  • Reaction monitoring : Thin-layer chromatography (TLC) to track cyclization progress.
  • Purification : Recrystallization from ethanol or methanol to achieve >95% purity .

Q. What preliminary biological assays are applicable to evaluate its bioactivity?

  • Methodological Answer :

  • Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid).
  • Anticancer screening : One-dose assays (e.g., NCI-60 cell line panel) at 10 µM concentration.
  • Antimicrobial testing : Agar diffusion method against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can computational methods resolve contradictions in electronic properties or reactivity predictions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) are used to:

  • Analyze tautomerism : Compare stability of thione vs. thiol forms.
  • Predict reactivity : Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps).
  • Validate spectral data : IR and NMR spectra simulations to reconcile experimental vs. theoretical results .

Q. What strategies address discrepancies in biological activity data across different studies?

  • Methodological Answer :

  • Dose-response validation : Repeat assays with gradient concentrations (e.g., 1–100 µM).
  • Structural analogs : Synthesize derivatives (e.g., replacing the furan with pyridine) to isolate structure-activity relationships (SAR).
  • Target validation : Molecular docking (AutoDock Vina) against proteins like EGFR or COX-2 to identify binding modes .

Q. How does the compound’s solid-state packing influence its physicochemical stability?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π–π stacking, C–H⋯O contacts).
  • Solubility studies : Compare dissolution in polar vs. non-polar solvents to correlate packing density with bioavailability .

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